Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)-
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Overview
Description
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a double bond between the nitrogen and carbon atoms, with the nitrogen atom bonded to a 2-methyl-5-nitrophenyl group and the carbon atom bonded to a 3-nitrophenyl group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation reaction between 2-methyl-5-nitroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE undergoes various types of chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the imine bond is oxidized to form a nitrone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: Formation of (E)-N-(2-METHYL-5-AMINOPHENYL)-1-(3-AMINOPHENYL)METHANIMINE.
Oxidation: Formation of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)NITRONE.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties. It is also used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine bond can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE: Similar structure but with the nitro group on the para position of the phenyl ring.
(E)-N-(2-METHYL-4-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE: Similar structure but with the nitro group on the ortho position of the phenyl ring.
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-CHLOROPHENYL)METHANIMINE: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
(E)-N-(2-METHYL-5-NITROPHENYL)-1-(3-NITROPHENYL)METHANIMINE is unique due to the specific positioning of the nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The (E)-configuration also contributes to its stability and distinct properties compared to its isomers.
Biological Activity
Benzene derivatives, particularly those containing nitro groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, supported by research findings, data tables, and case studies.
- Chemical Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 273.25 g/mol
- CAS Number : Not specifically listed in the results but can be derived from the structure.
Nitro compounds often exert their biological effects through the generation of reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules, leading to cytotoxicity and various therapeutic effects. The specific mechanism of action for Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- may involve:
- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to mutagenic effects.
- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of nitrobenzene derivatives. For instance, compounds similar to Benzene, 1-methyl-4-nitro-2-(3-nitrobenzylidenamino)- have demonstrated:
- Inhibition of Tumor Growth : Research indicates that nitrobenzoate derivatives can suppress tumor cell proliferation and induce apoptosis in cancer cells .
- Anti-Angiogenic Effects : Some nitro compounds have shown promise in inhibiting angiogenesis, a critical process for tumor growth and metastasis .
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. They often act by:
- Disrupting Bacterial DNA : Upon reduction, nitro groups can produce reactive species that damage bacterial DNA .
- Broad Spectrum Activity : Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies
-
Study on Anticancer Effects :
- A study investigating a related nitro compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- The IC50 values ranged from 10 to 30 µM across different cell types.
-
Antimicrobial Efficacy :
- A series of experiments tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of up to 25 mm for certain concentrations.
Data Table of Biological Activities
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11N3O4/c1-10-5-6-13(17(20)21)8-14(10)15-9-11-3-2-4-12(7-11)16(18)19/h2-9H,1H3 |
InChI Key |
XAPLJGILHAMKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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